6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method is mild and convenient, allowing for the production of the target compound with high yields . Another method involves the use of microwave irradiation, which is a catalyst-free and eco-friendly approach. This method uses enaminonitriles and benzohydrazides in a tandem reaction to yield the target compound .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications, ensuring good yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyrazines .
Scientific Research Applications
6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in various signaling pathways. This inhibition can lead to the modulation of cellular processes and the potential therapeutic effects observed in biological studies .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also contain a fused triazole ring and are known for their enzyme inhibitory activities.
Uniqueness
6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
2758005-35-3 |
---|---|
Molecular Formula |
C5H4ClN5 |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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